molecular formula C11H7Cl2F3N2O2 B1405596 Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355171-49-1

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405596
CAS No.: 1355171-49-1
M. Wt: 327.08 g/mol
InChI Key: AKCQNOSCLGVGRZ-UHFFFAOYSA-N
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Description

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorine and trifluoromethyl groups attached to an imidazo[1,2-a]pyridine core. Its molecular formula is C11H7Cl2F3N2O2, and it has a molecular weight of 327.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethylating agents. One common method includes the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two chlorine atoms at positions 3 and 8, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCQNOSCLGVGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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